molecular formula C18H18ClN5OS B2597282 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide CAS No. 893919-85-2

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide

Cat. No.: B2597282
CAS No.: 893919-85-2
M. Wt: 387.89
InChI Key: NHLIZPXJEBUZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocyclic system known for its role in kinase inhibition and anticancer therapeutics . Key structural attributes include:

  • A 3-chlorophenyl group at the 1-position of the pyrazole ring, contributing hydrophobic and π-π stacking interactions.
  • A sulfanyl (thioether) group at the 4-position of the pyrimidine ring, linked to an acetamide moiety.
  • A cyclopentyl group as the N-substituent on the acetamide, enhancing steric bulk and lipophilicity.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c19-12-4-3-7-14(8-12)24-17-15(9-22-24)18(21-11-20-17)26-10-16(25)23-13-5-1-2-6-13/h3-4,7-9,11,13H,1-2,5-6,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLIZPXJEBUZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide typically involves multiple steps. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and high yield . The reaction conditions often involve the use of catalysts such as Cu(I) and solvents like ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Pyrazolo[3,4-d]Pyrimidine Derivatives

(a) 2-{[1-(4-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Sulfanyl}-N-(2-Isopropylphenyl)Acetamide ()
  • Structural Differences :
    • Chlorophenyl position : 4-chlorophenyl (vs. 3-chlorophenyl in the target compound), altering electronic and steric interactions in aromatic binding pockets.
    • Acetamide substituent : N-(2-isopropylphenyl) introduces a bulky aromatic group (logP ~4.5), contrasting with the aliphatic cyclopentyl group (logP ~3.8) in the target compound .
  • Implications :
    • The 4-chlorophenyl group may enhance π-stacking in planar binding sites, while the isopropylphenyl substituent could reduce solubility compared to cyclopentyl.
(b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzenesulfonamide ()
  • Structural Differences: Core substitution: A 4-aminopyrimidine ring (vs. Sulfonamide group: Replaces the thioether-acetamide chain, introducing higher polarity (pKa ~10 for sulfonamide vs. ~15 for thioether) .
  • Implications: The sulfonamide improves water solubility but may reduce membrane permeability.

Pyrazolo[3,4-b]Pyridine Derivatives ()

  • Core Heterocycle : Pyrazolo[3,4-b]pyridine lacks the pyrimidine ring’s nitrogen, reducing hydrogen-bonding capacity.
  • Substituents : Features a 4-chlorophenylpyrazole and phenylacetamide group.
  • Implications :
    • Reduced kinase selectivity due to the altered heterocycle, though the phenylacetamide may enhance hydrophobic interactions .

Acetamide Substituent Comparisons

(a) 3-Cyclopentyl-N-{1-[1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}Propanamide ()

  • Structural Differences :
    • Chain length : Propanamide (3-carbon chain) vs. acetamide (2-carbon) in the target compound.
    • Substituent : 4-fluorophenyl (electron-withdrawing) vs. 3-chlorophenyl (moderately electron-withdrawing) .
  • Implications :
    • Longer chains may position the cyclopentyl group deeper into hydrophobic pockets, but could increase metabolic instability.

(b) N-[(4-Chlorophenyl)Carbamoyl]-4-(3,4,5-Trimethyl-1H-Pyrazol-1-yl)-3-Pyridinesulfonamide ()

  • Structural Differences: Core: Pyridine-sulfonamide (non-fused heterocycle) vs. pyrazolopyrimidine. Substituents: Trimethylpyrazole and carbamoyl groups increase steric hindrance.

Biological Activity

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18ClN5OS
  • Molecular Weight : 335.86 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of kinase inhibition. Pyrazolopyrimidines are known to modulate signaling pathways involved in cell proliferation and survival. Specifically, this compound may exhibit inhibitory effects on serine-threonine kinases such as p70S6K and Akt, which are critical in oncogenic signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound shows significant activity against various cancer cell lines. It has been noted to induce apoptosis in prostate cancer cells through the modulation of androgen receptor signaling pathways. The compound exhibited an IC50 value in the low nanomolar range (e.g., IC50 = 69 nM) against androgen receptor antagonistic activities, indicating potent biological effects .

In Vivo Studies

In vivo studies using LNCaP xenograft models have shown that the compound effectively inhibits tumor growth upon oral administration. This suggests that it may serve as a promising candidate for the treatment of prostate cancer by overcoming antiandrogen resistance .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other pyrazolopyrimidine derivatives:

Compound NameIC50 (nM)Target KinaseNotable Effects
Compound A50p70S6KTumor growth inhibition
Compound B69AktInduces apoptosis
This compound 69 AR Effective against antiandrogen resistance

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Prostate Cancer Treatment : A study demonstrated that oral administration of the compound significantly reduced tumor size in LNCaP xenograft models compared to control groups. The mechanism was linked to its ability to inhibit androgen receptor-mediated signaling pathways.
  • Kinase Inhibition Profile : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. It was found to selectively target p70S6K and Akt pathways, which are often dysregulated in various cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.